molecular formula C11H7Cl2NO3 B1469199 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 4402-75-9

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1469199
CAS RN: 4402-75-9
M. Wt: 272.08 g/mol
InChI Key: FXSFOUNJWRTJRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like “2,3-Dichlorophenylpiperazine” involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds like “2,3-Dichlorophenylpiperazine” has been analyzed and documented . The compound has a molar mass of 231.12 g/mol and its InChI key is UDQMXYJSNNCRAS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound “3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione” has been synthesized and screened for its in vitro antibreast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2,3-Dichlorophenylpiperazine” have been documented . It has a molar mass of 231.12 g/mol, appears as a brown oil, and has a density of 1.272g/cm 3 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound serves as a precursor in the synthesis of various heterocyclic derivatives. For instance, Prokopenko et al. (2010) demonstrated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their derivatives, highlighting the versatility of oxazole compounds in organic synthesis Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010.

Photophysical and Nonlinear Optical Behavior

  • The compound is investigated for its potential in photophysical applications. Murthy et al. (2013) synthesized novel oxazolone derivatives, including structures similar to the compound , to evaluate their third-order nonlinear optical properties, demonstrating their excellent optical limiting behavior Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013.

Antimicrobial Activities

  • Oxazole derivatives, including those related to the compound, have been assessed for their antimicrobial properties. For example, Patel and Shaikh (2011) synthesized oxazolyl-quinazolinones and evaluated their antimicrobial activity, finding that certain derivatives exhibit significant efficacy Patel & Shaikh, 2011.

Advanced Material Science

  • The oxazole ring, a component of the compound, is frequently incorporated into materials with advanced functionalities. This includes its use in designing compounds with specific optical properties or as part of materials for electronic applications.

Pharmaceutical Research

  • While the specific compound "3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid" may not have direct references in pharmaceutical research within the provided citations, oxazole derivatives, in general, are of significant interest. They are explored for various therapeutic potentials, including as inhibitors for protein misfolding diseases, as seen in Razavi et al.'s study on oxazoles as transthyretin amyloid fibril inhibitors Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005.

Safety And Hazards

The safety data sheet for a similar compound “3,4-Dichlorophenyl isocyanate” indicates that it is toxic if swallowed or inhaled, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The compound “methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride” has been discovered as an active and acceptable cytotoxic agent, indicating potential future directions for compounds containing the 2,3-dichlorophenyl group .

properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFOUNJWRTJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

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